molecular formula C13H11FN2O2S B2558756 2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide CAS No. 922700-72-9

2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2558756
CAS No.: 922700-72-9
M. Wt: 278.3
InChI Key: PGDUUMGVWYSNAG-UHFFFAOYSA-N
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Description

2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-fluoroaniline with thiophene-3-carboxylic acid, followed by acylation with acetic anhydride. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorine-substituted phenyl ring enhances its stability and bioavailability compared to other thiophene derivatives .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c14-9-3-1-8(2-4-9)7-11(17)16-13-10(12(15)18)5-6-19-13/h1-6H,7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDUUMGVWYSNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CS2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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